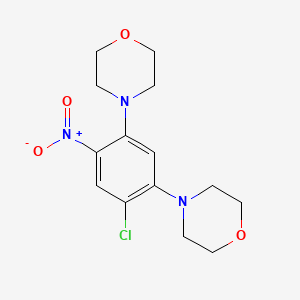
1-Chloro-2,4-dimorpholino-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,4-dimorpholino-5-nitrobenzene (CDNB) is a synthetic compound that is commonly used in scientific research. It is an organochlorine compound that is widely used as a substrate for glutathione S-transferase (GST) activity assays. CDNB is a yellow crystalline powder with a molecular weight of 325.76 g/mol.
Wirkmechanismus
1-Chloro-2,4-dimorpholino-5-nitrobenzene is metabolized by GSTs to form a conjugate with glutathione. The formation of this conjugate is used to measure GST activity. The mechanism of action of 1-Chloro-2,4-dimorpholino-5-nitrobenzene involves the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon atom of 1-Chloro-2,4-dimorpholino-5-nitrobenzene. This results in the formation of a stable thioether bond between 1-Chloro-2,4-dimorpholino-5-nitrobenzene and glutathione.
Biochemical and Physiological Effects
1-Chloro-2,4-dimorpholino-5-nitrobenzene has been shown to induce oxidative stress and DNA damage in vitro. It has also been shown to induce apoptosis in cancer cells. Additionally, 1-Chloro-2,4-dimorpholino-5-nitrobenzene has been shown to have neurotoxic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-2,4-dimorpholino-5-nitrobenzene is a widely used substrate for GST activity assays due to its high solubility in aqueous solutions and its ability to form a stable conjugate with glutathione. However, 1-Chloro-2,4-dimorpholino-5-nitrobenzene has several limitations. It has been shown to be toxic to cells at high concentrations, and its use in cell-based assays may result in false positives due to non-specific toxicity. Additionally, 1-Chloro-2,4-dimorpholino-5-nitrobenzene has been shown to be a poor substrate for some GST isoforms, which may limit its usefulness in certain applications.
Zukünftige Richtungen
Future research on 1-Chloro-2,4-dimorpholino-5-nitrobenzene could focus on developing alternative substrates for GST activity assays that are less toxic and more specific. Additionally, further studies could investigate the potential neurotoxic effects of 1-Chloro-2,4-dimorpholino-5-nitrobenzene in humans and the potential for 1-Chloro-2,4-dimorpholino-5-nitrobenzene to induce DNA damage in vivo. Finally, research could focus on the development of novel drugs that target GSTs, which could have potential therapeutic applications in cancer and other diseases.
Synthesemethoden
1-Chloro-2,4-dimorpholino-5-nitrobenzene is synthesized by reacting 2,4-dimorpholino-5-nitrochlorobenzene with sodium hydroxide. The reaction is carried out in the presence of a solvent such as acetone or ethanol. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,4-dimorpholino-5-nitrobenzene is widely used in scientific research as a substrate for GST activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics, including environmental pollutants and drugs. 1-Chloro-2,4-dimorpholino-5-nitrobenzene is a commonly used substrate for GST activity assays due to its high solubility in aqueous solutions and its ability to form a stable conjugate with glutathione.
Eigenschaften
IUPAC Name |
4-(4-chloro-5-morpholin-4-yl-2-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c15-11-9-14(18(19)20)13(17-3-7-22-8-4-17)10-12(11)16-1-5-21-6-2-16/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTDPCGMZUDVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-dimorpholino-5-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



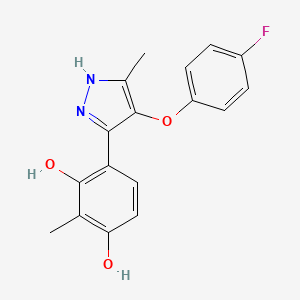
![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)
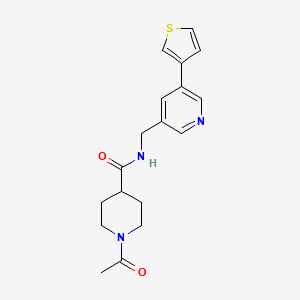
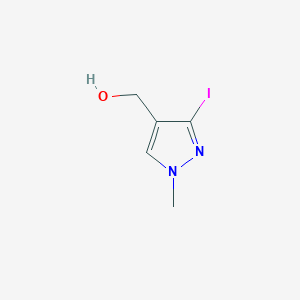

![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)


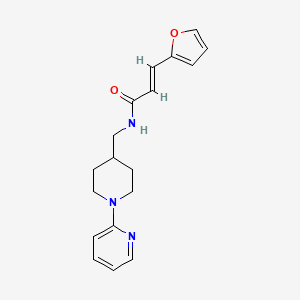
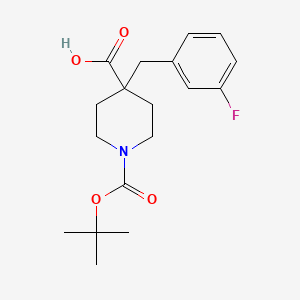
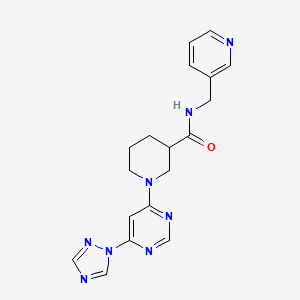
![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)